molecular formula C6H9IO2 B8241759 ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate CAS No. 692288-06-5

ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate

Cat. No.: B8241759
CAS No.: 692288-06-5
M. Wt: 240.04 g/mol
InChI Key: DWVNSRMOGUQGHD-CRCLSJGQSA-N
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Description

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring an iodine substituent at the 2-position and an ethyl ester group at the 1-position. The (1R,2R) stereochemistry confers distinct reactivity and selectivity in synthetic applications, particularly in pharmaceutical intermediates and asymmetric catalysis.

Properties

IUPAC Name

ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVNSRMOGUQGHD-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264443
Record name Ethyl (1R,2R)-2-iodocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692288-06-5
Record name Ethyl (1R,2R)-2-iodocyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692288-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,2R)-2-iodocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds and transition metal catalysts One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a rhodium catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors to ensure high efficiency and yield. The use of biocatalysts, such as engineered enzymes, can also be explored to achieve stereoselective synthesis with high enantioselectivity and diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane carboxylic acid or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include cyclopropane derivatives with various functional groups, such as amines, alcohols, ketones, and aldehydes.

Scientific Research Applications

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate with structurally related cyclopropane derivatives:

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound Iodo, ethyl ester (1R,2R) ~254.07* Cross-coupling precursor -
Ethyl 2-phenylcyclopropane-1-carboxylate Phenyl, ethyl ester (1R,2R)-rel 190.24 Lipophilic building block
Ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate HCl Amino, ethyl ester, ethyl (1R,2R) 193.67 Pharmaceutical intermediate
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate Hydroxyethyl, methyl ester (1S,2R) 144.17 Bioactive molecule synthesis
Ethyl (1R,2S)-1-(Boc-amino)-2-vinylcyclopropane-1-carboxylate Boc-amino, vinyl, ethyl ester (1R,2S) 255.31 Peptide mimetics

*Calculated based on formula C₆H₉IO₂.

Key Observations :

  • Iodo vs. Phenyl Substituents : The iodine atom in the target compound enhances electrophilicity and polarizability compared to phenyl groups, enabling nucleophilic substitution or metal-catalyzed coupling reactions. In contrast, phenyl-substituted analogs (e.g., ethyl 2-phenylcyclopropane-1-carboxylate) exhibit greater stability and lipophilicity, making them suitable for drug design .
  • Amino vs. Ester Functionalization: Amino-substituted cyclopropanes (e.g., ethyl 1-amino-2-ethylcyclopropane-1-carboxylate HCl) are often used as rigid scaffolds in peptidomimetics, while ester groups facilitate further hydrolysis or reduction to carboxylic acids or alcohols .
  • Stereochemical Impact : The (1R,2R) configuration in the target compound contrasts with (1R,2S) or (1S,2R) diastereomers in other derivatives, which can drastically alter biological activity and synthetic utility .
Physicochemical Properties
  • Stability : Iodo compounds are generally light-sensitive and may require storage under inert conditions, unlike more stable phenyl or alkyl derivatives .

Biological Activity

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclopropane ring and an iodine substituent, contributing to its reactivity and interaction with biological systems.

  • Molecular Formula : C6H9IO2
  • Molecular Weight : 210.04 g/mol
  • Structure : The compound features a cyclopropane ring with an ethyl ester functionality and an iodine atom at the 2-position, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives have been noted for their ability to inhibit various enzymes, including those involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on diacylglycerol kinases (DGKs), which are important in lipid signaling pathways .
  • Antimicrobial Activity : The presence of the cyclopropane moiety has been linked to antimicrobial properties. Cyclopropanes can disrupt bacterial cell membranes or interfere with essential metabolic processes, leading to bactericidal effects .
  • Antitumor Effects : Research indicates that cyclopropane derivatives may exhibit antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various molecular pathways .

Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of DGK activity
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduction of apoptosis in cancer cells
AntifungalInhibition of fungal growth

Case Studies

  • Enzyme Inhibition Study :
    A study explored the inhibitory effects of various cyclopropane derivatives on DGK enzymes. This compound was found to selectively inhibit DGKβ with a half-maximal inhibitory concentration (IC50) value indicating potent activity compared to other tested compounds.
  • Antimicrobial Activity Assessment :
    In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell membrane integrity, leading to cell lysis.
  • Antitumor Efficacy :
    A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis through the mitochondrial pathway, making it a candidate for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropanation of vinyl iodides or iodocyclopropane precursors. A widely used method is the [2+1] cycloaddition of diiodomethane with α,β-unsaturated esters under transition-metal catalysis (e.g., Zn/Cu systems), which preserves the (1R,2R) configuration. Solvent polarity (e.g., DCM vs. THF) and temperature (−20°C to RT) critically affect diastereoselectivity, with lower temperatures favoring higher stereochemical control . Post-synthesis, chiral HPLC or enzymatic resolution may refine enantiomeric excess (>98% ee).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : The 1H^{1}\text{H}-NMR spectrum shows distinct splitting patterns for cyclopropane protons (δ 1.2–2.5 ppm, ABX coupling) and the ester methyl group (δ 1.3 ppm, triplet). 13C^{13}\text{C}-NMR highlights the cyclopropane carbons (δ 25–35 ppm) and the iodine-bearing carbon (δ 60–70 ppm, deshielded due to electronegativity) .
  • IR : Strong ester C=O stretch (~1740 cm1^{-1}) and C-I vibration (~500 cm1^{-1}) confirm functional groups .
  • MS : High-resolution MS (HRMS) identifies the molecular ion [M+H]+^+ at m/z 282.9804 (calc. 282.9801 for C7_7H11_{11}IO2_2) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The C-I bond serves as a site for Suzuki-Miyaura or Stille couplings, enabling aryl/vinyl group introductions. However, steric hindrance from the cyclopropane ring slows transmetallation; thus, Pd(PPh3_3)4_4/AsPh3_3 catalysts and elevated temperatures (80–100°C) are recommended. Competing β-hydride elimination is minimized by using bulky ligands (e.g., SPhos) .

Advanced Research Questions

Q. What computational strategies can predict the stereoelectronic effects of the cyclopropane ring in catalysis or receptor binding?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ring’s strain energy (~27 kcal/mol) and its impact on transition states. For biological studies, molecular docking (AutoDock Vina) predicts binding to targets like dopamine receptors, where the cyclopropane’s rigidity mimics natural ligands’ conformations. Solvent models (e.g., PBS) improve accuracy in simulating aqueous interactions .

Q. How can researchers resolve contradictions in reported catalytic activities of derivatives in asymmetric synthesis?

Discrepancies often arise from varying steric/electronic environments. Systematic studies should:

  • Compare turnover numbers (TONs) under standardized conditions (e.g., 5 mol% catalyst, 24 h).
  • Use kinetic profiling (e.g., Eyring plots) to differentiate rate-limiting steps (substrate binding vs. oxidative addition).
  • Analyze enantioselectivity via Hammett plots to correlate substituent effects (σ values) with ee% .

Q. What methodologies optimize the compound’s stability in biological assays, given its susceptibility to hydrolysis?

  • Formulation : Encapsulation in PEGylated liposomes reduces ester hydrolysis at physiological pH.
  • Kinetic Studies : Monitor degradation via HPLC at 37°C in PBS; half-life improvements (from 2 h to >24 h) are achievable with electron-withdrawing para-substituents on the ester .
  • Prodrug Strategies : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups, which hydrolyze selectively in target tissues .

Methodological Notes

  • Stereochemical Analysis : Use Mosher ester derivatization or X-ray crystallography to assign absolute configurations .
  • Troubleshooting Low Yields : Screen additives (e.g., KI for iodide retention) or switch to microwave-assisted synthesis for faster cyclopropanation .

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